Amino(imino)methanesulfonic acid

Overview

Description

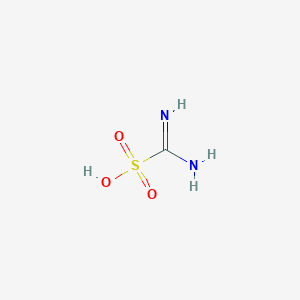

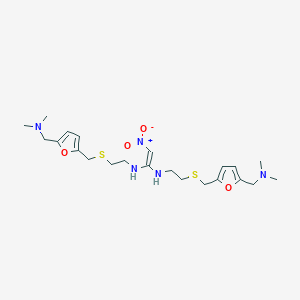

Amino(imino)methanesulfonic acid, also known as Aminoiminomethanesulfonic acid, is a chemical compound with the molecular formula CH4N2O3S . It has a molecular weight of 124.12 . It is used for various research applications .

Molecular Structure Analysis

The molecular structure of Amino(imino)methanesulfonic acid is represented by the linear formula CH4N2O3S . More detailed structural characteristics and thermodynamics of the molecule are not available in the retrieved resources.Physical And Chemical Properties Analysis

Amino(imino)methanesulfonic acid has a density of 2.1±0.1 g/cm3 and a molar refractivity of 21.6±0.5 cm3 . Other physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Protein Hydrolysis

Amino(imino)methanesulfonic acid has been used in the process of protein hydrolysis . It has been introduced as a non-volatile solvent for complete amino acid analysis from a single protein hydrolysate . This method simplifies the protein hydrolysis process and increases speed compared to the conventional protocol .

Amino Acid Analysis

This compound plays a significant role in the accurate and convenient method of amino acid analysis for proteins and peptides . It is particularly useful in the determination of tryptophan by amino acid analysis .

Biotechnology and Protein Engineering

With the recent developments in biotechnology and protein engineering, the importance of an accurate method for amino acid analysis has become increasingly obvious . Amino(imino)methanesulfonic acid contributes to this need by providing a reliable method for such analysis .

Research and Development in Biological Sciences

In the field of biological sciences, this compound is used in research and development . It is used in the study of the effect of temperatures higher than the conventional 110°C for hydrolysis upon the accuracy of amino acid analyses for some standard proteins .

Industrial Applications

Amino(imino)methanesulfonic acid is used in various industrial applications due to its unique chemical properties . Its CAS Number is 1184-90-3 and it has a linear formula of CH4N2O3S .

Chemical Synthesis

In the field of chemical synthesis, this compound is used due to its unique chemical properties . It is used in the synthesis of various chemical compounds .

Safety and Hazards

Amino(imino)methanesulfonic acid can cause severe skin burns and eye damage . In case of exposure, immediate medical attention is required . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers The paper “Hydration of the methanesulfonate–ammonia/amine complex and its atmospheric implications” discusses the roles of methanesulfonate in aerosol nucleation with binding NH3/amines and H2O . Another paper, “Simplified protein hydrolysis with methanesulphonic acid at elevated temperature for the complete amino acid analysis of proteins”, introduces the use of 4 M methanesulphonic acid for protein hydrolysis .

properties

IUPAC Name |

amino(imino)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPRFYAPABFRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152115 | |

| Record name | Methanesulfonic acid, aminoimino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(imino)methanesulfonic acid | |

CAS RN |

1184-90-3 | |

| Record name | Methanesulfonic acid, aminoimino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, aminoimino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)

![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)